N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride
Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on related aniline derivatives underscores their utility in organic synthesis, showcasing methods to prepare compounds with chemotherapeutic potential against diseases like Schistosomiasis Japonica through chemical modifications (Z. Ting, 1956). Studies also explore the ultraviolet spectra of aniline and its derivatives, providing foundational knowledge for analytical chemistry applications (C. Cumper & A. Singleton, 1968). Furthermore, the effects of N-alkylation on the basicity of anilinium ions have been examined, offering insights into the electronic structure and reactivity of aniline derivatives (J. W. Eastes, M. Aldridge, & M. J. Kamlet, 1969).
Material Science and Corrosion Inhibition
In the realm of material science, aniline derivatives are investigated for their potential as corrosion inhibitors, a critical aspect for extending the lifespan of metals in corrosive environments. Research demonstrates that certain aniline compounds can significantly mitigate corrosion on metal surfaces, with the efficiency of these inhibitors often linked to their molecular structure and the nature of their interaction with metal surfaces (D. Daoud et al., 2014).
Analytical and Environmental Applications
Moreover, aniline derivatives play a pivotal role in environmental science, particularly in the study of pollutants degradation. For example, studies on the biodegradation of aniline compounds in wastewater treatment highlight the effectiveness of microbial and electrochemical methods in removing these contaminants, thereby reducing environmental pollution (Huang Wei, 2007).
Safety and Hazards
Properties
IUPAC Name |
N,N-diethyl-4-[(2-methylpropylamino)methyl]aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.ClH/c1-5-17(6-2)15-9-7-14(8-10-15)12-16-11-13(3)4;/h7-10,13,16H,5-6,11-12H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHTLSGEPXFPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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